ATP synthase inhibitor 1

描述

ATP 合成酶抑制剂 1 是一种专门针对并抑制 ATP 合成酶活性的化合物,ATP 合成酶是一种负责细胞内三磷酸腺苷 (ATP) 合成的必需酶。ATP 通常被称为细胞内能量转移的“分子货币”,为各种生物过程提供能量。 抑制 ATP 合成酶会对细胞代谢和能量产生产生重大影响,这使得 ATP 合成酶抑制剂 1 成为科学研究和潜在治疗应用中的一种宝贵工具 .

作用机制

ATP 合成酶抑制剂 1 通过与 ATP 合成酶上的特定位点结合来发挥作用,从而阻断其活性。这种抑制会破坏线粒体膜上的质子梯度,阻止从二磷酸腺苷 (ADP) 和无机磷酸合成 ATP。 抑制剂的结合还会诱导酶的构象变化,进一步损害其功能 .

类似化合物:

白藜芦醇: 抑制 ATP 合成酶并具有抗氧化特性的天然化合物。

杀菌素 A: 一种强效的细菌 ATP 合成酶抑制剂。

贝达喹啉: 一种靶向结核分枝杆菌中 ATP 合成酶的抗生素。

独特性: ATP 合成酶抑制剂 1 在其对 ATP 合成酶的特定结合亲和力和抑制效力方面是独一无二的。 与其他一些抑制剂不同,它可以有效地靶向酶的合成和水解活性,使其成为研究和潜在治疗应用中的一种通用工具 .

生化分析

Biochemical Properties

ATP synthase inhibitor 1 plays a crucial role in biochemical reactions by specifically targeting and inhibiting ATP synthase. This compound interacts with the F1 domain of ATP synthase, preventing the enzyme from catalyzing the conversion of ADP to ATP. The inhibition is achieved through binding interactions that stabilize the enzyme in a conformation that is unable to perform its catalytic function . This compound also interacts with other biomolecules involved in the regulation of mitochondrial function, including proteins that modulate the proton gradient and oxidative phosphorylation.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. By inhibiting ATP synthase, this compound disrupts the production of ATP, leading to a decrease in cellular energy levels. This energy deficit can affect cell signaling pathways, gene expression, and overall cellular metabolism. For instance, cells may shift towards glycolysis to compensate for the reduced ATP production, altering metabolic flux and potentially leading to the accumulation of metabolic intermediates . Additionally, this compound can induce changes in the expression of genes involved in energy metabolism and stress responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the catalytic sites of ATP synthase, thereby inhibiting its activity. This binding interaction prevents the rotation of the enzyme’s subunits, which is essential for ATP synthesis. The inhibition of ATP synthase by this compound also affects the proton gradient across the mitochondrial membrane, leading to a reduction in the electrochemical potential required for ATP production . Furthermore, this compound can influence the activity of other enzymes and proteins involved in mitochondrial function, contributing to its overall inhibitory effect on cellular energy metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability and degradation of the compound are critical factors that influence its long-term impact on cellular function. Studies have shown that this compound can maintain its inhibitory activity for extended periods, although its effectiveness may diminish over time due to degradation or cellular adaptation . Long-term exposure to this compound can lead to persistent changes in cellular metabolism and energy homeostasis, with potential implications for cell viability and function.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound can effectively inhibit ATP synthase without causing significant toxicity. At higher doses, this compound may induce adverse effects, including mitochondrial dysfunction, oxidative stress, and cell death . The threshold for these effects varies depending on the specific animal model and experimental conditions. Understanding the dosage effects of this compound is crucial for its potential therapeutic applications and for minimizing any toxic side effects.

准备方法

合成路线和反应条件: ATP 合成酶抑制剂 1 的合成涉及多个步骤,包括前体分子的制备及其随后的化学修饰。具体的合成路线和反应条件会根据所需最终产物的纯度和产率而有所不同。 常见的方法包括有机合成技术,如亲核取代、氧化还原反应和催化加氢 .

工业生产方法: ATP 合成酶抑制剂 1 的工业生产通常涉及使用自动化反应器和严格的质量控制措施进行大规模化学合成。该过程可能包括使用高效液相色谱 (HPLC) 来纯化和表征化合物。 生产过程的可扩展性确保了抑制剂能够持续供应研究和潜在的治疗用途 .

化学反应分析

反应类型: ATP 合成酶抑制剂 1 可以进行各种化学反应,包括:

氧化: 该化合物可以被氧化形成不同的衍生物,这些衍生物可能具有改变的生物活性。

还原: 还原反应可以修饰抑制剂的官能团,可能增强其抑制效力。

常见试剂和条件:

氧化剂: 高锰酸钾,过氧化氢。

还原剂: 硼氢化钠,氢化铝锂。

催化剂: 碳载钯,氧化铂.

形成的主要产物: 从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能会产生羟基化衍生物,而还原可以产生抑制剂的脱氧形式 .

科学研究应用

ATP 合成酶抑制剂 1 具有广泛的科学研究应用,包括:

化学: 用于研究 ATP 合成和水解的机制,以及 ATP 合成酶的结构和功能特性。

生物学: 研究 ATP 合成酶在细胞代谢、能量产生和线粒体功能中的作用。

医学: 探究潜在的治疗应用,治疗与 ATP 合成功能障碍相关的疾病,例如癌症和神经退行性疾病。

相似化合物的比较

Resveratrol: A natural compound that inhibits ATP synthase and has antioxidant properties.

Venturicidin A: A potent inhibitor of bacterial ATP synthase.

Bedaquiline: An antibiotic that targets ATP synthase in Mycobacterium tuberculosis.

Tomatidine: A steroidal alkaloid that inhibits ATP synthase and has antimicrobial activity

Uniqueness: ATP synthase inhibitor 1 is unique in its specific binding affinity and inhibitory potency against ATP synthase. Unlike some other inhibitors, it can effectively target both the synthesis and hydrolysis activities of the enzyme, making it a versatile tool in research and potential therapeutic applications .

生物活性

ATP synthase is a crucial enzyme in cellular energy production, responsible for synthesizing adenosine triphosphate (ATP) from adenosine diphosphate (ADP) and inorganic phosphate during oxidative phosphorylation. ATP synthase inhibitor 1 (IF1) is a small protein that plays a significant role in regulating the activity of this enzyme. This article delves into the biological activity of this compound, focusing on its mechanisms of action, physiological implications, and relevance in various pathophysiological conditions.

Inhibition of ATP Synthase Activity

IF1 primarily inhibits the hydrolytic activity of ATP synthase, preventing the enzyme from hydrolyzing ATP back into ADP and inorganic phosphate under certain conditions, particularly during mitochondrial depolarization. This inhibition is crucial for maintaining ATP levels during metabolic stress, such as hypoxia .

Recent studies indicate that IF1 can inhibit both the synthetic and hydrolytic activities of ATP synthase, challenging previous assumptions that it only affects hydrolysis. The phosphorylation state of IF1 is a key regulatory mechanism; for instance, phosphorylation at Ser-14 has been shown to modulate its inhibitory effects .

Tissue-Specific Regulation

The expression and activity of IF1 are tissue-specific and regulated at post-transcriptional levels. In high-energy demanding tissues, such as the heart, IF1 maintains a pool of inactive ATP synthase to facilitate rapid energy demands . Conditional transgenic mouse models have demonstrated that overexpression of IF1 leads to altered energy metabolism, emphasizing its role as a metabolic regulator .

Role in Cancer Metabolism

IF1 has been implicated in cancer biology, where its high expression levels in tumor tissues correlate with enhanced glycolytic metabolism—a hallmark of cancer cells known as the Warburg effect. By inhibiting oxidative phosphorylation (OXPHOS), IF1 favors glycolysis, allowing cancer cells to survive under low oxygen conditions .

Table 1: Summary of IF1's Role in Cancer

| Cancer Type | Mechanism | Outcome |

|---|---|---|

| Osteosarcoma | Inhibition of ATP hydrolysis | Enhanced survival under hypoxia |

| Liver Carcinoma | Increased glycolysis | Tumor progression |

| Pancreatic Ductal Adenocarcinoma | High IF1/ATP synthase ratio | Maintenance of ATP levels under chemical hypoxia |

Neurodegenerative Diseases

In neurodegenerative contexts, IF1's role appears protective. It may contribute to mitophagy—removal of damaged mitochondria—thereby promoting cell survival under stress conditions . Studies indicate that silencing IF1 in certain cell types leads to increased reactive oxygen species (ROS) production and reduced cell viability under hypoxic conditions .

Conditional Knockout Models

Research utilizing conditional knockout models has provided insights into the physiological roles of IF1. For example, ablation of IF1 in mice resulted in increased ATP production and turnover in mitochondria, confirming its role as an inhibitor under basal OXPHOS conditions . These findings underscore the importance of IF1 in maintaining mitochondrial function and energy homeostasis.

Clinical Observations

Clinical studies have observed elevated levels of IF1 in various cancers, suggesting its potential as a biomarker for tumor progression. For instance, high levels of IF1 have been associated with poor prognosis in patients with liver carcinoma .

属性

IUPAC Name |

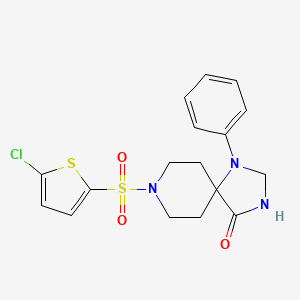

8-(5-chlorothiophen-2-yl)sulfonyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O3S2/c18-14-6-7-15(25-14)26(23,24)20-10-8-17(9-11-20)16(22)19-12-21(17)13-4-2-1-3-5-13/h1-7H,8-12H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYWWSVHLSVFIIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)S(=O)(=O)C4=CC=C(S4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。